molecular formula C20H18N2O2S B5693907 [(5-benzyl-6-methyl-2-phenyl-4-pyrimidinyl)thio]acetic acid

[(5-benzyl-6-methyl-2-phenyl-4-pyrimidinyl)thio]acetic acid

Cat. No. B5693907
M. Wt: 350.4 g/mol
InChI Key: ISNCJFVHCMHZCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(5-benzyl-6-methyl-2-phenyl-4-pyrimidinyl)thio]acetic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thioester derivative of pyrimidine and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of [(5-benzyl-6-methyl-2-phenyl-4-pyrimidinyl)thio]acetic acid is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It may also act by modulating the expression of certain genes involved in cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells. It has also been found to inhibit the replication of certain viruses, such as hepatitis B and C viruses. In addition, it has been shown to reduce inflammation and to improve glucose metabolism in animal models of diabetes.

Advantages and Limitations for Lab Experiments

[(5-benzyl-6-methyl-2-phenyl-4-pyrimidinyl)thio]acetic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied and its properties are well-characterized. However, there are also some limitations to its use. It is a relatively new compound and its long-term safety and efficacy have not been fully established. In addition, it may exhibit some toxicity at high concentrations, which could limit its use in certain experiments.

Future Directions

There are several future directions for research on [(5-benzyl-6-methyl-2-phenyl-4-pyrimidinyl)thio]acetic acid. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy and safety in human cancer patients. Another area of interest is its potential use in the treatment of viral infections, such as hepatitis B and C. Additional studies are needed to determine its mechanism of action and to optimize its antiviral activity. Finally, this compound may also have potential applications in the treatment of other diseases, such as cardiovascular diseases and neurological disorders. Further studies are needed to determine its efficacy and safety in these conditions.

Synthesis Methods

[(5-benzyl-6-methyl-2-phenyl-4-pyrimidinyl)thio]acetic acid can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-amino-4,6-dimethylpyrimidine with benzyl bromide, followed by thioacetic acid. Another method involves the reaction of 2-amino-4,6-dimethylpyrimidine with phenylacetic acid, followed by benzyl bromide and thioacetic acid.

Scientific Research Applications

[(5-benzyl-6-methyl-2-phenyl-4-pyrimidinyl)thio]acetic acid has been extensively studied for its potential applications in scientific research. It has been found to exhibit antitumor, antiviral, and anti-inflammatory activities. It has also been investigated for its potential use in the treatment of cardiovascular diseases, diabetes, and neurological disorders.

properties

IUPAC Name

2-(5-benzyl-6-methyl-2-phenylpyrimidin-4-yl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-14-17(12-15-8-4-2-5-9-15)20(25-13-18(23)24)22-19(21-14)16-10-6-3-7-11-16/h2-11H,12-13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNCJFVHCMHZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=CC=C2)SCC(=O)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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